Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

Catalog No.
S11941567
CAS No.
M.F
C20H29NO3S
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]...

Product Name

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethylbenzenesulfonamide

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C20H29NO3S/c1-14-3-4-19(7-15(14)2)25(22,23)21-5-6-24-20-11-16-8-17(12-20)10-18(9-16)13-20/h3-4,7,16-18,21H,5-6,8-13H2,1-2H3

InChI Key

SAGTWNGNNXKGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is a specialized organic compound characterized by its unique structure that includes a benzenesulfonamide moiety linked to an adamantane derivative through an ether bond. The compound's molecular formula is C20H29NO4SC_{20}H_{29}NO_4S, and it has a molecular weight of approximately 379.52 g/mol. The presence of the adamantane group is significant due to its ability to enhance the stability and lipophilicity of the compound, which may lead to improved biological activity and bioavailability.

The chemical reactivity of benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- can be attributed to the functional groups present in its structure. The sulfonamide group can participate in various nucleophilic substitution reactions, while the adamantane moiety can undergo transformations typical of alicyclic compounds. For example, reactions involving electrophilic aromatic substitution may occur at the benzene ring under appropriate conditions. Additionally, the compound may undergo hydrolysis or oxidation depending on the environmental conditions.

This compound exhibits notable biological properties, particularly as a modulator of biological pathways involving ATP-binding cassette transporters, which are crucial for drug transport and metabolism. Its structure suggests potential interactions with various biological receptors, possibly influencing calcium channel activity due to the dihydropyridine-like characteristics imparted by the structural components. Furthermore, compounds with similar structures have been studied for their anti-inflammatory and analgesic effects.

The synthesis of benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Adamantane Ether: Reacting 2-(adamantan-1-yloxy)ethylamine with a suitable sulfonyl chloride to form the ether linkage.
  • Sulfonamide Formation: Introducing the sulfonamide group through nucleophilic attack on a sulfonyl chloride or sulfonic acid derivative.
  • Dimethylation: Employing methylating agents such as dimethyl sulfate or methyl iodide to introduce methyl groups at specific positions on the aromatic ring.

Optimized conditions for these reactions often include controlling temperature and solvent choice to maximize yield and purity.

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound in drug development targeting diseases associated with ATP-binding cassette transporters or other relevant pathways in pharmacology. Additionally, it can be explored for use in designing novel therapeutic agents that leverage its unique structural properties.

Interaction studies involving benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- focus on its binding affinity and efficacy against various biological targets. Preliminary studies suggest that it may modulate transporter activity significantly, affecting drug absorption and distribution in biological systems. Further investigation into its pharmacokinetics and pharmacodynamics is warranted to elucidate its full therapeutic potential.

Several compounds share structural similarities with benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamineAdamantane and ethylamine moietiesLacks sulfonamide functionality
N-(3,5-Dimethyl-1-adamantyl)acetamideContains adamantane structureDifferent substituents affecting activity
N-[2-(1-adamantyloxy)ethyl]-5-methoxy-2,4-dimethyl-benzenesulfonamideSimilar benzenesulfonamide coreVariations in methoxy and methyl groups

Uniqueness

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is distinguished by its combination of adamantane and sulfonamide functionalities along with specific methyl substitutions on the aromatic ring. This unique configuration may confer distinct chemical properties and biological activities not observed in other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.18681496 g/mol

Monoisotopic Mass

363.18681496 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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